molecular formula C17H15N3O2S B2601705 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 921825-34-5

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2601705
CAS No.: 921825-34-5
M. Wt: 325.39
InChI Key: FROWANQENVRNOR-UHFFFAOYSA-N
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Description

"N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide" is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an ethyl chain to a thiophene-2-carboxamide moiety. Pyridazinones are recognized for their pharmacological relevance, particularly in modulating kinase activity and cardiovascular targets, while thiophene derivatives are valued for their metabolic stability and electronic properties.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16-9-8-14(13-5-2-1-3-6-13)19-20(16)11-10-18-17(22)15-7-4-12-23-15/h1-9,12H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROWANQENVRNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound belonging to the class of pyridazinone derivatives. Its unique chemical structure, which includes a pyridazine ring, a phenyl group, and a thiophene moiety, contributes to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S. The structural features that enhance its reactivity and interaction with biological targets include:

  • Pyridazine Ring : Known for its role in various pharmacological activities.
  • Phenyl Group : Contributes to hydrophobic interactions with biological receptors.
  • Thiophene Moiety : Enhances electron delocalization and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyridazine Derivative : Starting from appropriate precursors, the pyridazine core is synthesized through cyclization reactions.
  • Introduction of Thiophene and Carboxamide Groups : Subsequent reactions involve the introduction of the thiophene moiety and conversion to the carboxamide form.

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic rings can enhance or diminish this activity, making structural modifications crucial for optimizing efficacy.

Bacterial Strain Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. The compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also shown promise in anticancer studies. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with specific molecular targets such as enzymes and receptors that regulate cell growth and survival .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by interacting with active sites or allosteric sites, leading to decreased catalytic function.
  • Receptor Modulation : It may act as an agonist or antagonist at receptor sites, influencing downstream signaling pathways critical for various biological responses.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that modifications in the thiophene group significantly enhanced antimicrobial activity against resistant bacterial strains.
  • Anti-inflammatory Evaluation : In vitro experiments showed that this compound reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS).
  • Cytotoxicity Assays : Research involving various cancer cell lines indicated that this compound effectively inhibited tumor growth through apoptosis induction .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure can be contextualized against analogous heterocyclic systems:

Compound Name Core Heterocycle Substituents/Linkers Key Structural Features
N-(2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide (Target) Pyridazinone Phenyl, ethyl-thiophene-2-carboxamide Dual heterocyclic system; amide linkage
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl, ester Fused bicyclic system; ester functionality
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan Hydrazinyl-oxoethyl, phenylcarboxamide Hydrazine-derived side chain; furan core

Key Observations :

  • The target compound’s pyridazinone-thiophene scaffold distinguishes it from fused systems like 6o (tetrahydrobenzo[b]thiophene) and furan-based analogs (97d) .
  • The ethyl linker in the target compound may enhance conformational flexibility compared to rigid fused systems (e.g., 6o ) or hydrazine-containing derivatives (e.g., 97d ).
  • The phenyl group at position 3 of the pyridazinone core could influence π-π stacking interactions, contrasting with 6o’s 4-hydroxyphenyl group, which may enhance solubility via hydrogen bonding .

Physicochemical and Pharmacological Properties

Hypothetical comparisons based on structural analogs:

Property Target Compound Compound 6o Compound 97d
Molecular Weight ~367.4 g/mol (calculated) 390.4 g/mol (experimental) ~259.3 g/mol (calculated)
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.1 (higher due to ester) ~1.9 (polar hydrazine group)
Bioavailability Likely moderate (amide stability) Low (ester hydrolysis susceptibility) Variable (hydrazine instability)
Synthetic Yield Not reported (estimated 30–60%) 22% Not reported

Insights :

  • The target’s thiophene carboxamide may improve metabolic stability compared to 6o ’s ester group and 97d ’s hydrazine moiety .
  • The phenyl-pyridazinone core could enhance target engagement in kinase inhibition relative to furan-based systems (97d) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazinone and thiophene carboxamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .
  • Ring closure : Optimize temperature (60–80°C) and reaction time (12–24 hours) for pyridazinone ring formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Yield Optimization : Monitor intermediates via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of thiophene-2-carbonyl chloride) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound’s structure and purity?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., pyridazinone carbonyl at δ ~165 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.4) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .

Q. What preliminary biological assays are appropriate for initial activity screening of this compound?

  • Enzyme Inhibition : Test against cyclooxygenase (COX-1/COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Orthogonal Assays : Combine enzymatic assays (e.g., COX inhibition) with cell-based functional assays (e.g., prostaglandin E₂ ELISA) to confirm target engagement .
  • Standardized Conditions : Replicate studies under controlled pH (7.4), temperature (37°C), and serum-free media to minimize variability .
  • Structural Analogs : Compare activity of this compound with methyl- or fluoro-substituted derivatives to identify SAR trends .

Q. What strategies can elucidate the compound’s interaction with biological targets at the molecular level?

  • Molecular Docking : Use AutoDock Vina to model binding poses in COX-2 active sites; validate with mutagenesis (e.g., Arg120Ala) .
  • X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., recombinant COX-2) to resolve binding motifs .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using Biacore systems .

Q. How can researchers assess the compound’s selectivity across enzyme isoforms or receptor subtypes?

  • Panel Screening : Test against related enzymes (e.g., COX-1 vs. COX-2, PDE isoforms) at 10 µM to calculate selectivity indices .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement in receptor subtypes .

Q. What experimental approaches address the compound’s metabolic instability in preclinical models?

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH; monitor degradation via LC-MS/MS to identify metabolic hotspots (e.g., oxidation at thiophene ring) .
  • Prodrug Design : Introduce acetyl or PEG groups at labile sites (e.g., pyridazinone NH) to enhance stability .

Q. How can comparative structure-activity relationship (SAR) studies improve potency while reducing off-target effects?

  • Scaffold Modifications : Synthesize analogs with substituted phenyl rings (e.g., 4-fluoro, 3-methoxy) and evaluate IC₅₀ shifts in enzyme assays .
  • Pharmacophore Mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyridazinone carbonyl) .

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